molecular formula C14H20N2OS B4301589 N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B4301589
M. Wt: 264.39 g/mol
InChI Key: PWSLKNUXAFTQAB-UHFFFAOYSA-N
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Description

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve continuous flow reactions and microwave-assisted synthesis. These methods are preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a cholinesterase inhibitor, which is important in the treatment of neurodegenerative diseases.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific carbothioamide group, which imparts distinct chemical properties and biological activities compared to other piperidine derivatives .

Properties

IUPAC Name

N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c17-11-13-8-4-5-9-16(13)14(18)15-10-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSLKNUXAFTQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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